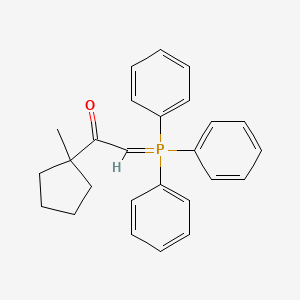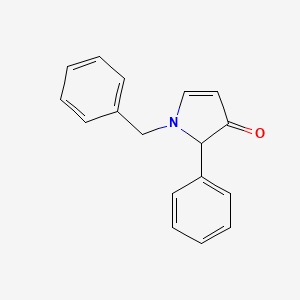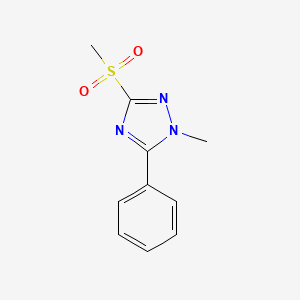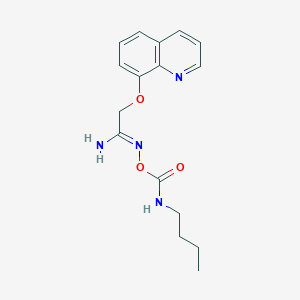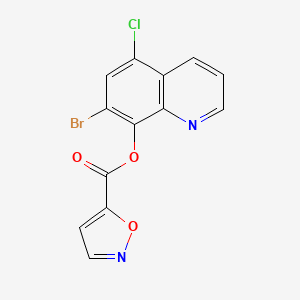
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate: is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with bromine and chlorine atoms, and an oxazole ring attached to a carboxylate group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate typically involves multi-step reactions starting from readily available precursorsThe oxazole ring is then constructed and attached to the quinoline core through a carboxylation reaction .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, ultrasound irradiation, and green chemistry protocols are often employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions
Major Products: The major products formed from these reactions include various quinoline and oxazole derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is used in the design of probes and sensors for detecting biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-5-chloro-8-hydroxyquinoline
- 5-Chloro-7-bromo-8-hydroxyquinoline
- 7-Bromo-5-chloroquinolin-8-ol
Comparison: Compared to these similar compounds, 7-Bromo-5-chloroquinolin-8-yl 1,2-oxazole-5-carboxylate is unique due to the presence of the oxazole ring and carboxylate group. These additional functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
89588-71-6 |
|---|---|
Molekularformel |
C13H6BrClN2O3 |
Molekulargewicht |
353.55 g/mol |
IUPAC-Name |
(7-bromo-5-chloroquinolin-8-yl) 1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H6BrClN2O3/c14-8-6-9(15)7-2-1-4-16-11(7)12(8)19-13(18)10-3-5-17-20-10/h1-6H |
InChI-Schlüssel |
XADIPPUZMBDEOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C(C=C2Cl)Br)OC(=O)C3=CC=NO3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)


![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
![2-(Bromomethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12887828.png)

![2-Formylbenzo[d]oxazole-4-carbonitrile](/img/structure/B12887833.png)

